molecular formula C13H22N2OS B4648033 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide

Cat. No. B4648033
M. Wt: 254.39 g/mol
InChI Key: HKXLBPFJCVVXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). It has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and cancer.

Mechanism of Action

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide activates AMPK by binding to the γ subunit of the enzyme. This binding leads to conformational changes in the enzyme, which increases its activity. Activated AMPK then phosphorylates downstream targets, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide has been shown to have a number of biochemical and physiological effects. It can increase glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose homeostasis. It can also increase fatty acid oxidation in skeletal muscle and liver, leading to decreased lipid accumulation and improved lipid metabolism.
In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide has been shown to increase mitochondrial biogenesis in skeletal muscle and liver, leading to improved energy metabolism. It can also induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide has several advantages as a research tool. It is a small molecule activator of AMPK, which makes it easy to use in cell culture and animal studies. It has also been shown to have good oral bioavailability and pharmacokinetics, which makes it suitable for in vivo studies.
However, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, it is not selective for AMPK, and can activate other kinases at high concentrations.

Future Directions

There are several future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide. One area of interest is the development of more selective AMPK activators, which can avoid off-target effects. Another area of interest is the use of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide in combination with other drugs for the treatment of metabolic disorders and cancer.
In addition, further studies are needed to elucidate the molecular mechanisms underlying the anticancer properties of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide. This can help identify new targets for cancer therapy and improve the efficacy of existing treatments.
Conclusion:
In conclusion, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide is a small molecule activator of AMPK with potential therapeutic applications in the treatment of metabolic disorders and cancer. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide can help improve our understanding of cellular energy homeostasis and identify new targets for disease therapy.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to activate AMPK, a key regulator of cellular energy homeostasis. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which can help improve metabolic disorders such as obesity and type 2 diabetes.
In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide has also been shown to have anticancer properties. It can induce apoptosis in cancer cells and inhibit tumor growth in animal models. This is thought to be due to its ability to activate AMPK, which can inhibit cancer cell proliferation and promote cell death.

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2OS/c1-6-9(7-2)11(16)15-12-14-10(8-17-12)13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXLBPFJCVVXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NC(=CS1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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